2',4'-Dimethyl-3-(4-methylphenyl)propiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,4’-Dimethyl-3-(4-methylphenyl)propiophenone is an organic compound with the molecular formula C18H20O It is a derivative of propiophenone, characterized by the presence of methyl groups at the 2’ and 4’ positions on the phenyl ring and an additional methyl group on the 4-methylphenyl ring
Scientific Research Applications
2’,4’-Dimethyl-3-(4-methylphenyl)propiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Dimethyl-3-(4-methylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Starting Materials: 2,4-dimethylbenzene (xylene) and 4-methylbenzoyl chloride.
Reaction Conditions: The reaction is carried out in an anhydrous environment, typically using dichloromethane as the solvent. The mixture is stirred at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Procedure: The 4-methylbenzoyl chloride is added dropwise to a solution of 2,4-dimethylbenzene and aluminum chloride. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 2’,4’-Dimethyl-3-(4-methylphenyl)propiophenone follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors with precise temperature and pressure controls.
Continuous Flow Systems: Implementing continuous flow chemistry to enhance efficiency and yield.
Purification: Employing advanced purification techniques such as distillation and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2’,4’-Dimethyl-3-(4-methylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Mechanism of Action
The mechanism of action of 2’,4’-Dimethyl-3-(4-methylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to:
Interact with Enzymes: Inhibit or activate specific enzymes involved in metabolic pathways.
Modulate Receptor Activity: Bind to receptors and alter their activity, leading to changes in cellular signaling.
Affect Gene Expression: Influence the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
4-Methylpropiophenone: Similar structure but lacks the additional methyl groups on the phenyl ring.
2,4-Dimethylpropiophenone: Similar structure but lacks the 4-methylphenyl group.
Uniqueness
2’,4’-Dimethyl-3-(4-methylphenyl)propiophenone is unique due to the presence of multiple methyl groups, which can influence its chemical reactivity and biological activity. The compound’s structural features provide distinct properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(4-methylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O/c1-13-4-7-16(8-5-13)9-11-18(19)17-10-6-14(2)12-15(17)3/h4-8,10,12H,9,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSABHJLIZYCSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644127 |
Source
|
Record name | 1-(2,4-Dimethylphenyl)-3-(4-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898768-79-1 |
Source
|
Record name | 1-(2,4-Dimethylphenyl)-3-(4-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.